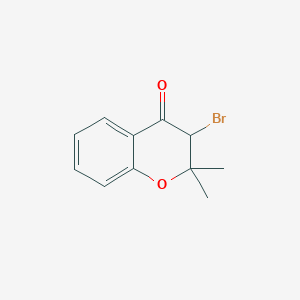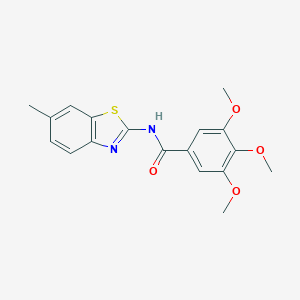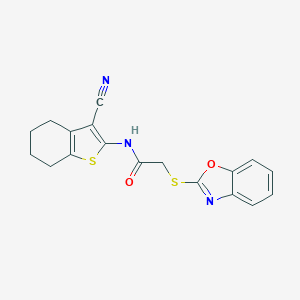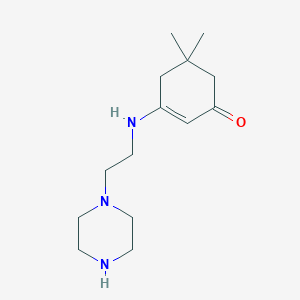![molecular formula C15H15N3O3S B438014 N-{2-[2-(4-metoxibencilideno)hidrazino]-2-oxoethyl}-2-tiofeno carboxamida CAS No. 391886-16-1](/img/structure/B438014.png)
N-{2-[2-(4-metoxibencilideno)hidrazino]-2-oxoethyl}-2-tiofeno carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiophene ring, a carboxamide group, and a methoxybenzylidene hydrazino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The compound’s molecular weight is approximately 297.316 . Further properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Mecanismo De Acción
The mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood. However, it is believed that N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its selective toxicity towards cancer cells. N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have minimal toxicity towards normal cells, which makes it an attractive candidate for cancer therapy. However, one of the major limitations of using N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide to cells in culture or in animal models.
Direcciones Futuras
There are several future directions for research on N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. One of the major areas of research is the development of more efficient synthesis methods for N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. This could lead to increased yields and lower costs of production. Another area of research is the development of more effective delivery methods for N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. This could include the use of nanoparticles or other drug delivery systems to enhance the solubility and bioavailability of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide. Finally, there is a need for further research on the mechanism of action of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide, which could lead to the development of more targeted and effective cancer therapies.
Métodos De Síntesis
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxybenzylidene hydrazine with 2-thiophenecarboxylic acid chloride in the presence of a base. The yield of N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide using these methods is usually around 50-60%.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Se ha encontrado que el compuesto tiene propiedades antimicrobianas potenciales. La mayoría de los compuestos de tiazol probados fueron efectivos contra bacterias Gram-positivas y Gram-negativas . Se determinó una concentración mínima de inhibición para las propiedades antibióticas de las sustancias producidas más activas .
Propiedades Antitumorales
El compuesto ha mostrado propiedades anticancerígenas potenciales. Las actividades citotóxicas se probaron en líneas celulares HepG-2 (carcinoma hepático), HCT-116 (carcinoma colorrectal) y MDA-MB-231 (carcinoma de mama) en comparación con el fármaco de referencia cisplatino y utilizando el ensayo colorimétrico MTT . Los resultados detectaron que el compuesto 10c fue el más potente contra las tres líneas celulares probadas .
Baja Toxicidad Contra Células Normales
Cuando los compuestos probados se evaluaron por su toxicidad contra células normales (MRC-5), exhibieron bajos efectos tóxicos, lo que indica el uso seguro de la mayoría de ellos que pueden requerir estudios farmacológicos e in vivo adicionales .
Síntesis de Nuevos Derivados de Tiazol
La reacción de 2-(1-(2-(2-(4-metoxibencilideno)hidrazinil)-4-metiltiazol-5-il)etilidene)hidrazinocarbotioamida con una gama de cloruros de hidrazonilo y α-halocompuestos produjo tres nuevas series de derivados de tiazol .
Propiedades Luminiscentes
Los complejos de cobre (I) de compuestos similares han atraído una atención considerable debido a sus características estructurales inusuales, utilidad en energía solar y dispositivos supramoleculares, propiedades luminiscentes, relevancia biológica y catalítica .
Utilidad en Energía Solar y Dispositivos Supramoleculares
Los complejos de cobre (I) de compuestos similares se han estudiado por su utilidad en energía solar y dispositivos supramoleculares debido a sus características estructurales inusuales y propiedades luminiscentes .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-12-6-4-11(5-7-12)9-17-18-14(19)10-16-15(20)13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERTIRIUGEPDG-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)




![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)

